3-(Pyrimidin-2-yl)propan-1-ol
Overview
Description
3-(Pyrimidin-2-yl)propan-1-ol is a heterocyclic compound with the molecular formula C7H10N2O. It consists of a pyrimidine ring attached to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate alcohols. One common method is the reductive condensation of pyrimidine aldehydes with propanol in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reductive condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Pyrimidine-2-carboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
3-(Pyrimidin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yl)propan-1-ol involves its interaction with specific molecular targets. It may act as a kinase inhibitor, competing with ATP at the active site of the enzyme. This inhibition can lead to the modulation of various signaling pathways, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidin-2-yl)ethanol: Similar structure but with a shorter carbon chain.
3-(Pyridin-2-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Pyrimidin-2-yl)butan-1-ol: Similar structure but with a longer carbon chain.
Uniqueness
3-(Pyrimidin-2-yl)propan-1-ol is unique due to its specific combination of a pyrimidine ring and a propanol chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-pyrimidin-2-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVIRIPSFVHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450344 | |
Record name | 2-Pyrimidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260441-09-6 | |
Record name | 2-Pyrimidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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